3,5-Dinitrobenzoic acid;1,3,5-triazine-2,4,6-triamine
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Overview
Description
3,5-Dinitrobenzoic acid: and 1,3,5-triazine-2,4,6-triamine are two distinct compounds with significant applications in various fields. 3,5-Dinitrobenzoic acid is an organic chemical known for its role as a corrosion inhibitor and its use in photography .
Preparation Methods
3,5-Dinitrobenzoic acid: is synthesized from benzoic acid through a nitration reaction using nitric acid in the presence of concentrated sulfuric acid . The nitration can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% .
1,3,5-triazine-2,4,6-triamine: is typically produced from urea through a condensation reaction. The industrial production involves heating urea to high temperatures, resulting in the formation of melamine and ammonia .
Chemical Reactions Analysis
3,5-Dinitrobenzoic acid: undergoes various chemical reactions, including:
Nitration: Further nitration can occur, although it is less common.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.
Substitution: The carboxyl group can participate in esterification reactions with alcohols in the presence of sulfuric acid.
1,3,5-triazine-2,4,6-triamine: is known for its reactivity with formaldehyde, forming melamine-formaldehyde resins. It can also undergo:
Hydrolysis: In acidic or basic conditions, melamine can hydrolyze to form cyanuric acid.
Condensation: Reacts with aldehydes to form various resins.
Scientific Research Applications
3,5-Dinitrobenzoic acid: is used in:
Identification of organic substances: It helps in identifying alcohols by forming derivatives with sharp melting points.
Fluorometric analysis: Used in the analysis of creatinine.
1,3,5-triazine-2,4,6-triamine: has applications in:
Mechanism of Action
3,5-Dinitrobenzoic acid: acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation . Its derivatives are used in analytical chemistry to form stable compounds with specific organic substances .
1,3,5-triazine-2,4,6-triamine: exerts its effects through its ability to form strong hydrogen bonds, making it an excellent cross-linking agent in polymer chemistry . It also interacts with formaldehyde to form durable resins .
Comparison with Similar Compounds
3,5-Dinitrobenzoic acid: can be compared with:
4-Nitrobenzoic acid: Used similarly in derivatization but has lower melting points for its derivatives.
3-Nitrobenzoic acid: Less acidic compared to 3,5-dinitrobenzoic acid due to fewer nitro groups.
1,3,5-triazine-2,4,6-triamine: is similar to:
Cyanuric acid: A hydrolysis product of melamine, used in water treatment.
Hexamethylmelamine: Used in cancer treatment due to its antitumor properties.
These comparisons highlight the unique properties and applications of 3,5-Dinitrobenzoic acid and 1,3,5-triazine-2,4,6-triamine in various scientific and industrial fields.
Properties
CAS No. |
765962-84-3 |
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Molecular Formula |
C10H10N8O6 |
Molecular Weight |
338.24 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C7H4N2O6.C3H6N6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;4-1-7-2(5)9-3(6)8-1/h1-3H,(H,10,11);(H6,4,5,6,7,8,9) |
InChI Key |
UZLFUBXNFNCSHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O.C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
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